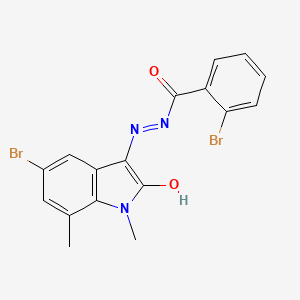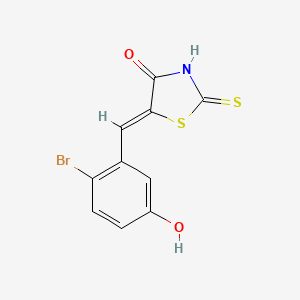
5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Bromo-2-hydroxy-5-((E)-2-(thioxothiazolidin-4-ylidene) methyl) benzene-1,3-dione, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of various kinases, including PI3K and Akt, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and exhibit antimicrobial and antifungal properties. It has also been shown to inhibit the activity of various enzymes and signaling pathways, including topoisomerase II and PI3K/Akt.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of various enzymes and signaling pathways. However, its limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another potential direction is to investigate its potential use as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 2-bromo-5-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium acetate to obtain the final compound. The yield of this synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
The scientific research applications of 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are vast and varied. This compound has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial and antifungal properties, as well as its ability to inhibit the growth of certain viruses.
Propriétés
IUPAC Name |
(5Z)-5-[(2-bromo-5-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S2/c11-7-2-1-6(13)3-5(7)4-8-9(14)12-10(15)16-8/h1-4,13H,(H,12,14,15)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMHAHJHLRZED-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=C2C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C\2/C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

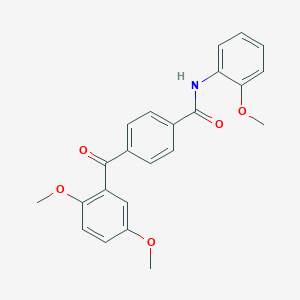
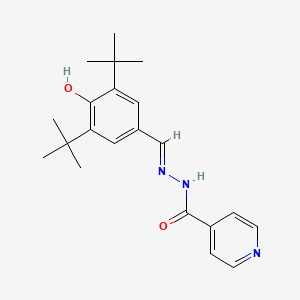
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124236.png)
![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)
![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6124248.png)
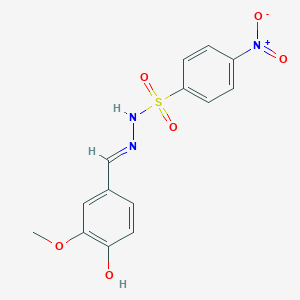
![1-(1-azocanyl)-3-[2-methoxy-5-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6124266.png)
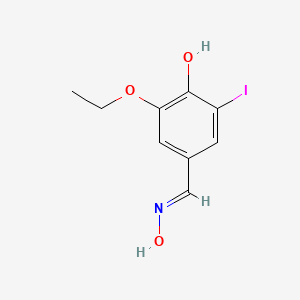
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)
![N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6124300.png)
